(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride
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Overview
Description
(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride is a novel chemical compound that belongs to the class of heterocyclic organic compounds. It is a white crystalline powder that is soluble in water and methanol. This compound has received significant attention from the scientific community due to its potential therapeutic applications in various fields of research and industry.
Preparation Methods
(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride can be synthesized through a multi-step procedure that involves the oxidation of a cyclopropane ring followed by a functional group transformation. The synthetic route typically includes the following steps:
Oxidation of Cyclopropane Ring: The cyclopropane ring is oxidized under controlled conditions to introduce the necessary functional groups.
Functional Group Transformation: Subsequent reactions transform the intermediate compounds into the desired heptanamide structure.
The purity and identity of the compound can be characterized and confirmed using various techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Chemical Reactions Analysis
(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride has diverse applications in scientific research, including:
Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, making it valuable for producing enantiomerically pure compounds.
Biology: It is used to study various biological processes due to its unique structure and properties.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine derivatives: These compounds share the cyclopropylamine moiety and have similar chemical properties.
Hydroxyheptanamide derivatives: These compounds have similar structural features and are used in related applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H/t8-,9?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYTVEIDGGVQQH-GUORDYTPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)NC1CC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(C(=O)NC1CC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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